molecular formula C20H18ClFN2O7S B2509457 methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931700-76-4

methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2509457
CAS No.: 931700-76-4
M. Wt: 484.88
InChI Key: OWDUWKLMZVLHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 1,2,3,4-tetrahydropyrimidine core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4 and a 3-chloro-4-fluorobenzenesulfonylmethyl moiety at position 4. The methyl ester at position 5 enhances its lipophilicity, while the hydroxyl and sulfonyl groups contribute to hydrogen bonding and electronic effects, respectively. This compound is structurally analogous to bioactive dihydropyrimidones, which are known for enzyme inhibition (e.g., thymidine phosphorylase) and antitumor activity .

Properties

IUPAC Name

methyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O7S/c1-30-16-7-10(3-6-15(16)25)18-17(19(26)31-2)14(23-20(27)24-18)9-32(28,29)11-4-5-13(22)12(21)8-11/h3-8,18,25H,9H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDUWKLMZVLHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives and has garnered attention for its various pharmacological properties.

Chemical Structure and Properties

The structure of the compound can be described by the following key characteristics:

  • Molecular Formula : C22H23ClN2O7S
  • Molecular Weight : 494.9 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been found to inhibit the proliferation of cancer cells through the modulation of specific signaling pathways. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.

2. Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of matrix metalloproteinase (MMP)-13, an enzyme implicated in the degradation of extracellular matrix components in various diseases, including osteoarthritis. The inhibition of MMPs is crucial for preventing tissue remodeling associated with cancer metastasis and inflammatory diseases.

3. Antioxidant Activity

In addition to its role in enzyme inhibition, this compound has demonstrated antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is vital for protecting against cellular damage and aging.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • MMP Inhibition : By binding to the active site of MMPs, it prevents substrate cleavage and subsequent tissue degradation.
  • Antioxidant Mechanism : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours.
  • Osteoarthritis Model : In a rat model of osteoarthritis, administration of the compound significantly reduced MMP-13 levels in synovial fluid compared to controls (p < 0.05), indicating its potential for therapeutic use in joint diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMethodologyResults
Antitumor ActivityCell Viability AssayIC50 = 15 µM in MCF-7 cells
MMP InhibitionEnzyme Activity AssaySignificant reduction in MMP activity (p < 0.05)
Antioxidant ActivityDPPH Scavenging AssayEffective scavenging with IC50 = 20 µM

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among tetrahydropyrimidine derivatives include substitutions at positions 4, 5, and 6, as well as modifications to the oxo/thioxo group at position 2. Below is a comparative analysis:

Key Observations:

The 3-methylbutoxy group in increases hydrophobicity, which may improve membrane permeability but reduce solubility.

Position 6 Substituents :

  • The 3-chloro-4-fluorobenzenesulfonylmethyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule’s conformation and enhance interactions with charged enzyme active sites. This contrasts with simpler methyl groups in .

Oxo vs. Thioxo at Position 2 :

  • The thioxo group in replaces oxo, altering hydrogen-bonding capacity and electronic distribution. Sulfur’s larger atomic radius may sterically hinder interactions or modify redox properties.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Solubility (LogP) Stability Notes
Target Compound ~493.9 g/mol* Not reported Likely stable due to sulfonyl group
Methyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 350.6 g/mol Moderate (LogP ~3.5) Prone to hydrolysis (ester group)
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 312.8 g/mol Low (LogP ~4.2) Thioxo may enhance metabolic stability
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate 336.3 g/mol High (LogP ~2.8) Monohydrate form improves crystallinity
Key Observations:
  • The target compound’s sulfonyl group likely improves stability against enzymatic degradation compared to ester-containing analogs like .

Q & A

Basic: What are the key synthetic strategies for preparing this tetrahydropyrimidine derivative?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Start with a Biginelli-like cyclocondensation of substituted aldehydes, β-keto esters, and urea/thiourea derivatives to form the tetrahydropyrimidine ring .

Sulfonylation : Introduce the 3-chloro-4-fluorobenzenesulfonyl group via nucleophilic substitution or coupling reactions. Optimize stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to ensure complete substitution .

Esterification : Protect reactive hydroxyl groups (e.g., the 4-hydroxyphenyl moiety) using methyl or ethyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions, particularly the sulfonyl-methyl and methoxyphenyl groups. Anisotropic effects in 1H^1 \text{H}-NMR can distinguish axial/equatorial protons in the tetrahydropyrimidine ring .
  • Mass Spectrometry (MS) :
    • High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak) and detects fragmentation patterns of the sulfonyl group .
  • X-ray Crystallography :
    • Single-crystal analysis (e.g., Cu-Kα radiation) resolves conformational details, such as the chair conformation of the tetrahydropyrimidine ring and hydrogen-bonding networks involving the oxo group .

Advanced: How can reaction yields be optimized during sulfonylation?

Methodological Answer:
Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity. Avoid protic solvents to minimize hydrolysis .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions (e.g., ring-opening). Gradually warm to room temperature for completion .
  • Catalysis : Use DMAP (4-dimethylaminopyridine, 0.1 equivalents) to accelerate substitution at the methyl position .
  • Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃, and extract with dichloromethane to isolate the product efficiently .

Advanced: How to address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Mitigate by:

Standardized Assays :

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

SAR Analysis :

  • Synthesize analogs (e.g., replace 3-chloro-4-fluorobenzenesulfonyl with tosyl or mesyl groups) and compare IC₅₀ values to identify critical substituents .

Solubility Adjustments :

  • Improve bioavailability using co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation to ensure consistent compound dispersion .

Advanced: What computational methods support mechanistic studies of this compound?

Methodological Answer:

  • Docking Simulations :
    • Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Focus on hydrogen bonds between the sulfonyl group and active-site residues .
  • DFT Calculations :
    • Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the oxo and ester groups in nucleophilic environments .
  • MD Simulations :
    • Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer systems .

Basic: What are the primary in vitro biological assays for this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Antioxidant Screening :
    • DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
  • Cytotoxicity :
    • MTT assay on cancer cell lines (e.g., MCF-7) with EC₅₀ determination .

Advanced: How to resolve regioselectivity challenges during functionalization?

Methodological Answer:

  • Protecting Groups :
    • Temporarily protect the 4-hydroxyphenyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct sulfonylation to the methyl position .
  • Catalytic Control :
    • Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if introducing aryl groups, ensuring C-6 selectivity .
  • Kinetic Monitoring :
    • Track reaction progress via TLC or in-situ IR to halt at the desired regioselective intermediate .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability :
    • Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 24 hours .
  • Thermal Analysis :
    • Perform TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .
  • Light Sensitivity :
    • Expose to UV (254 nm) and measure absorbance changes; use amber vials if photodegradation is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.